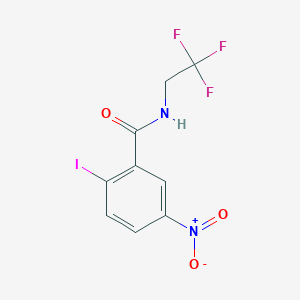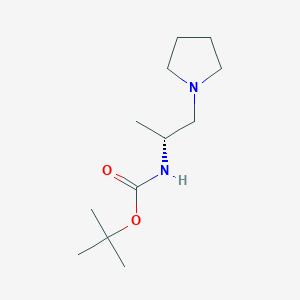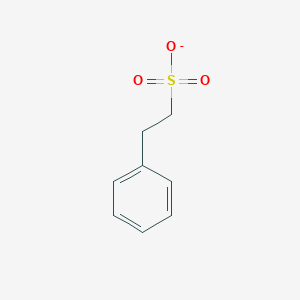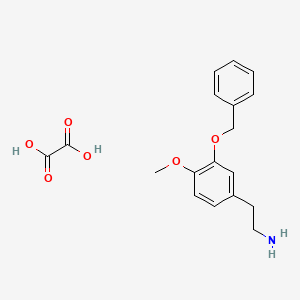
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The oxalate salt form enhances its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzaldehyde.
Reduction to Alcohol: The benzyloxy intermediate is then reduced using a reducing agent like sodium borohydride to yield 3-(benzyloxy)-4-methoxybenzyl alcohol.
Conversion to Ethanamine: The alcohol is then converted to the corresponding amine through a reaction with ethylamine under acidic conditions.
Formation of Oxalate Salt: Finally, the free base of 2-(3-(benzyloxy)-4-methoxyphenyl)ethan-1-amine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzoic acid.
Reduction: Formation of 3-(benzyloxy)-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)ethan-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxyphenethylamine: Lacks the benzyloxy group, affecting its pharmacological profile.
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanol: Contains a hydroxyl group instead of an amine, leading to different biological activity.
Uniqueness
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and biological properties. These functional groups influence its solubility, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H21NO6 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;oxalic acid |
InChI |
InChI=1S/C16H19NO2.C2H2O4/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-8,11H,9-10,12,17H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
KHQRLRZCVTUMCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
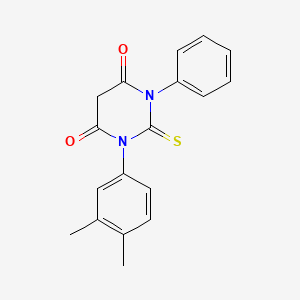
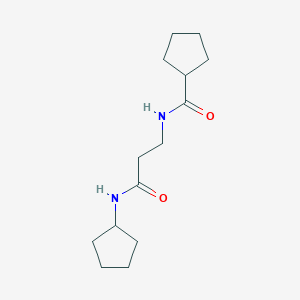

![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
